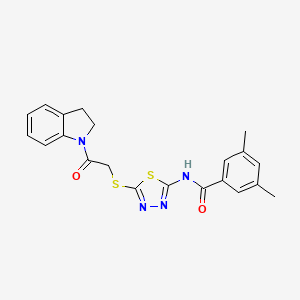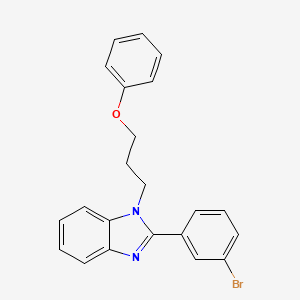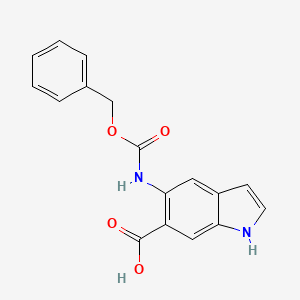![molecular formula C15H21N5O3S2 B2422686 4-[(1-méthyl-1H-imidazol-2-yl)sulfonyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pipéridine CAS No. 2320458-09-9](/img/structure/B2422686.png)
4-[(1-méthyl-1H-imidazol-2-yl)sulfonyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine is a useful research compound. Its molecular formula is C15H21N5O3S2 and its molecular weight is 383.49. The purity is usually 95%.
BenchChem offers high-quality 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'imidazole présentent souvent des propriétés antibactériennes, antifongiques et antivirales. Les chercheurs ont exploré le potentiel antimicrobien des composés contenant des cycles imidazole. Le composé en question pourrait être étudié pour son efficacité contre des agents pathogènes spécifiques, contribuant potentiellement au développement de nouveaux agents antimicrobiens .
Agents anti-inflammatoires
Les composés à base d'imidazole ont été étudiés en tant qu'agents anti-inflammatoires. Leur capacité à moduler les voies inflammatoires en fait des candidats prometteurs pour le traitement des maladies inflammatoires. L'investigation des effets anti-inflammatoires de ce composé pourrait fournir des informations précieuses .
Propriétés anticancéreuses
Les dérivés du thiadiazole ont montré une activité antitumorale. Les chercheurs pourraient explorer si la combinaison de l'imidazole et du thiadiazole améliore les effets anticancéreux. L'investigation de son impact sur les lignées cellulaires cancéreuses et les voies de signalisation pertinentes serait cruciale .
Potentiel antidiabétique
Compte tenu de la prévalence du diabète dans le monde, les composés dotés de propriétés antidiabétiques présentent un grand intérêt. Les molécules contenant de l'imidazole ont été étudiées pour leur capacité à réguler le métabolisme du glucose. Ce composé pourrait être évalué pour son impact sur la sensibilité à l'insuline et l'homéostasie du glucose .
Effets neuroprotecteurs
Les dérivés de l'imidazole ont été explorés pour leurs propriétés neuroprotectrices. L'investigation de la capacité de ce composé à atténuer les processus neurodégénératifs ou à protéger les neurones des dommages pourrait constituer une voie de recherche précieuse .
Inhibition enzymatique
Les composés à base d'imidazole interagissent souvent avec les enzymes en raison de leur similitude structurelle avec les substrats naturels. Les chercheurs pourraient explorer si ce composé inhibe des enzymes spécifiques impliquées dans les voies pathologiques. Les études d'inhibition enzymatique pourraient révéler des cibles thérapeutiques potentielles .
Chélation métallique
Les molécules contenant de l'imidazole sont connues pour leurs capacités de chélation métallique. L'investigation de la capacité de ce composé à se lier aux ions métalliques (tels que le cuivre ou le zinc) pourrait avoir des implications pour les maladies liées aux métaux ou les métalloenzymes .
Systèmes d'administration de médicaments
Les deux moitiés de l'imidazole et du thiadiazole peuvent être incorporées dans des systèmes d'administration de médicaments. Les chercheurs pourraient explorer si ce composé peut servir de vecteur pour l'administration ciblée de médicaments, améliorant l'efficacité thérapeutique tout en minimisant les effets secondaires .
Propriétés
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-3-4-12-13(24-18-17-12)14(21)20-8-5-11(6-9-20)25(22,23)15-16-7-10-19(15)2/h7,10-11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODDLBKPVSZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2422603.png)
![Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2422605.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2422612.png)
![4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2422614.png)

![methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B2422616.png)
![1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2422617.png)
![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)

